molecular formula C22H24F2N2 B5311659 (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane

(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane

Cat. No.: B5311659
M. Wt: 354.4 g/mol
InChI Key: KGWLBAONWULAES-YPAWHYETSA-N
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Description

(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzyl and difluorophenyl groups: These groups are usually introduced via substitution reactions, where the tricyclic core is reacted with benzyl halides and difluorophenyl reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The benzyl and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, difluorophenyl reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane is studied for its unique structural properties and reactivity, making it a valuable compound for developing new synthetic methodologies.

Biology

In biological research, this compound may be explored for its potential interactions with biological macromolecules, providing insights into its biochemical behavior and potential therapeutic applications.

Medicine

In medicine, the compound’s structural features could be leveraged to design new drugs or therapeutic agents, particularly if it exhibits bioactivity against specific molecular targets.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism by which (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication processes.

    Pathways involved: The compound may influence signaling pathways, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

What sets (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane apart is its unique tricyclic structure and the presence of both benzyl and difluorophenyl groups, which confer distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2/c23-18-10-17(11-19(24)12-18)20-14-26(13-15-4-2-1-3-5-15)21-16-6-8-25(9-7-16)22(20)21/h1-5,10-12,16,20-22H,6-9,13-14H2/t20-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLBAONWULAES-YPAWHYETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3CC4=CC=CC=C4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3CC4=CC=CC=C4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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